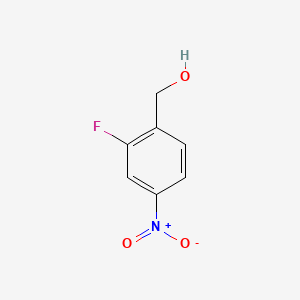

(2-Fluoro-4-nitrophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGZVFTWIGGORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591916 | |

| Record name | (2-Fluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660432-43-9 | |

| Record name | (2-Fluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-4-nitrophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Fluoro-4-nitrophenyl)methanol CAS number

An In-depth Technical Guide to (2-Fluoro-4-nitrophenyl)methanol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple datasheet to provide a deeper understanding of its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Core Identification:

-

Chemical Name: this compound

-

Synonyms: 2-Fluoro-4-nitrobenzyl alcohol[2]

Physicochemical and Structural Characteristics

This compound is a substituted benzyl alcohol derivative. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its reactivity and utility as a chemical intermediate. The electron-withdrawing nature of these substituents makes the compound a valuable building block in nucleophilic aromatic substitution (SNAr) reactions and other synthetic transformations.[3]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N | [1][2] |

| SMILES | OCC1=C(F)C=C(C=C1)=O | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the selective reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A common and effective laboratory-scale method is the reduction of a methyl benzoate precursor using a hydride-based reducing agent.

Recommended Synthetic Protocol: Reduction of Methyl 2-Fluoro-4-nitrobenzoate

This protocol is adapted from established procedures for similar substituted nitrophenyl methanols and offers high yield and selectivity.[4] The choice of Diisobutylaluminium hydride (DIBAL-H) is critical; it is a powerful reducing agent that can efficiently convert esters to alcohols, often with fewer side reactions compared to agents like lithium aluminum hydride, especially at low temperatures.

Step-by-Step Methodology:

-

Inert Atmosphere: The reaction vessel, containing a solution of methyl 2-fluoro-4-nitrobenzoate in an anhydrous solvent (e.g., toluene or THF), is thoroughly flushed with an inert gas (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath. This is crucial to prevent quenching of the highly reactive DIBAL-H by atmospheric moisture.

-

Reagent Addition: A solution of DIBAL-H (typically 1.0 M in a hydrocarbon solvent) is added dropwise to the stirred ester solution. The slow addition rate and low temperature are essential to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 30-60 minutes at -78 °C.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of a suitable reagent. A common method is the Fieser workup, involving the careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[4] This procedure effectively hydrolyzes the aluminum complexes and facilitates the separation of the organic and aqueous layers.

-

Extraction and Purification: The mixture is allowed to warm to room temperature and stirred vigorously. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The strategic placement of the fluoro and nitro groups makes this compound a versatile intermediate in medicinal chemistry.

-

Building Block for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine, which can then participate in a wide array of cyclization reactions to form heterocycles—a common scaffold in pharmaceuticals.

-

SNAr Reactions: The fluorine atom, activated by the electron-withdrawing nitro group, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the 2-position of the benzene ring.[3]

-

Linker Chemistry: The benzylic alcohol provides a convenient handle for further functionalization, such as esterification, etherification, or conversion to a leaving group (e.g., a halide) for subsequent substitution reactions.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[5] As such, fragments derived from this compound are of significant interest in the development of novel therapeutics, particularly in areas like oncology and infectious diseases.

Logical Relationship Diagram: Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Typical Analytical Data

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum (in CDCl₃) is expected to show distinct signals for the benzylic protons (a singlet around 4.8 ppm) and the aromatic protons (multiplets between 7.3-8.0 ppm), with characteristic coupling patterns due to the fluorine substituent.[4] |

| ¹³C NMR | The carbon NMR will show signals for the seven distinct carbon atoms, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. |

| Mass Spectrometry | Electrospray ionization (ESI) or other soft ionization techniques should show a molecular ion peak corresponding to the molecular weight (171.13 g/mol ). |

| Infrared (IR) | The IR spectrum should display characteristic peaks for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches, aromatic C=C stretches, and strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹). |

| HPLC | Purity assessment is typically performed using reverse-phase HPLC, which should show a single major peak under appropriate conditions.[4] |

Safety and Handling Protocols

This compound and its isomers are irritants and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: Based on data for similar compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[7]

References

-

(2,5-Difluoro-4-nitrophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]

-

3-Fluoro-4-nitrobenzyl alcohol . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . LookChem. [Link]

-

(2-Fluoro-5-nitrophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]

-

Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish . ACS Publications, Organic Process Research & Development. [Link]

-

Safety Data Sheet: Methanol . Carl ROTH. [Link]

Sources

- 1. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

(2-Fluoro-4-nitrophenyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Fluoro-4-nitrophenyl)methanol

Introduction

This compound, also known as 2-fluoro-4-nitrobenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial intermediate in advanced organic synthesis. Its unique structural arrangement, featuring a reactive hydroxymethyl group, an electron-withdrawing nitro group, and a fluorine substituent, imparts a versatile reactivity profile. This makes it a valuable building block for medicinal chemists and materials scientists. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[1]

This guide provides an in-depth examination of the core chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential. The insights and protocols herein are grounded in established chemical principles and aim to provide a practical framework for its application in a laboratory setting.

Physicochemical and Structural Properties

The physical and chemical identity of this compound is fundamental to its handling, reactivity, and analytical characterization. The compound is typically a white to yellow solid, a characteristic of many nitrated aromatic compounds.[2]

| Property | Value | Source(s) |

| CAS Number | 660432-43-9 | [2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2][3][4] |

| Molecular Weight | 171.13 g/mol | [2][4] |

| Appearance | White to Yellow Solid | [2] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-Fluoro-4-nitrobenzyl alcohol | [2] |

| SMILES | OCC1=C(F)C=C(C=C1)=O | [2][3][4] |

| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N | [2][3][4] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the selective reduction of a more oxidized precursor, such as an ester or an aldehyde. A widely applicable method is the reduction of the corresponding benzoic acid ester, methyl 2-fluoro-4-nitrobenzoate, using a hydride-based reducing agent.

The choice of diisobutylaluminium hydride (DIBAL-H) is strategic. It is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the DIBAL-H and prevent over-reduction or side reactions. The low temperature helps to stabilize the intermediate aldehyde, which is then further reduced in situ to the desired alcohol.

Experimental Protocol: Synthesis via Ester Reduction

This protocol describes a representative procedure for the synthesis of a fluoronitrobenzyl alcohol, adapted for this compound.[5]

Step 1: Reaction Setup

-

Dissolve methyl 2-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Addition of Reducing Agent

-

Slowly add a solution of DIBAL-H (1.0 M in toluene, ~2.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

The stoichiometry is critical; an excess of DIBAL-H ensures the complete conversion of the ester to the alcohol.

Step 3: Reaction Monitoring and Quenching

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture back down to -78 °C. Quench the reaction by the sequential and slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The Rochelle's salt is crucial for chelating the aluminum salts, breaking up the gelatinous precipitate, and facilitating a clean workup.

Step 4: Workup and Isolation

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the phases become clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate.

Step 5: Purification

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the resulting residue by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups.

1. Reactions at the Hydroxymethyl Group: The primary alcohol moiety is a versatile handle for further functionalization.

-

Oxidation: It can be oxidized to 2-fluoro-4-nitrobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-fluoro-4-nitrobenzoic acid with stronger agents like potassium permanganate (KMnO₄).

-

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., using SOCl₂ or PBr₃), to produce the corresponding benzyl halide. This product is an excellent electrophile for substitution reactions.

2. Reduction of the Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an aniline. This transformation is fundamental in the synthesis of many pharmaceutical agents.

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer hydrogenation reagents like ammonium formate) cleanly reduces the nitro group to an amine, yielding (4-amino-2-fluorophenyl)methanol.

-

Metal-Acid Reduction: Classical methods using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl) are also effective.

3. Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles.[6]

-

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, making the reaction feasible.

-

Applications: This reactivity allows for the introduction of amines, alkoxides, and thiolates at the C2 position, providing a direct route to a diverse range of substituted 4-nitrophenyl derivatives.

Key Reaction Pathway Diagram

Sources

- 1. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]

- 2. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 5. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: (2-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Fluoro-4-nitrophenyl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its molecular characteristics, a detailed experimental protocol for its synthesis, and its potential application in the development of targeted therapeutics.

Core Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.

| Property | Value | Citations |

| Molecular Weight | 171.13 g/mol | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| CAS Number | 660432-43-9 | [1][2] |

| Appearance | Yellow to yellow-orange solid/powder | [1] |

| Melting Point | 99.5 - 108.5 °C | |

| Purity | ≥96.0% (by GC) | |

| IUPAC Name | This compound | [1] |

| SMILES | OCC1=C(F)C=C(C=C1)--INVALID-LINK--=O |

Synthetic Protocol: Preparation of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the reduction of 2-fluoro-4-nitrobenzaldehyde. This method is adapted from a similar, well-established procedure for the synthesis of 2-chloro-4-fluoro-5-nitrobenzyl alcohol[3].

Reaction Scheme

Caption: Synthetic pathway for this compound.

Materials

-

2-fluoro-4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dilute hydrochloric acid (HCl)

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure

-

Reaction Setup : In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (approx. 10 mL per gram of aldehyde).

-

Reduction : To this solution, add sodium borohydride (0.25 eq) portionwise. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : After the reaction is complete, carefully add dilute hydrochloric acid to quench any unreacted sodium borohydride.

-

Extraction : Add methylene chloride (approx. 20 mL per gram of starting material) to the mixture and transfer to a separatory funnel. Separate the organic and aqueous phases.

-

Washing : Wash the organic phase three times with deionized water.

-

Drying and Filtration : Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Purification : Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and heptane.

Application in Drug Development: A Potential Pathway to Tyrosine Kinase Inhibitors

This compound serves as a crucial building block in organic synthesis. Its structural features, including the nitro and fluoro groups, make it a versatile precursor for more complex molecules. A related compound, 2-fluoro-4-nitrobenzonitrile, has been identified as an intermediate in the synthesis of irreversible tyrosine kinase inhibitors, which are a class of drugs used in the treatment of cancer and other proliferative diseases[4]. The diagram below illustrates a logical workflow from a basic precursor to a potential therapeutic agent, highlighting the central role of this compound.

Caption: Potential role in the synthesis of tyrosine kinase inhibitors.

References

An In-depth Technical Guide to the Structure of (2-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of (2-Fluoro-4-nitrophenyl)methanol. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, making a thorough understanding of its structural features essential for its effective application in research and drug development.

Chemical Structure and Identification

This compound is a substituted aromatic alcohol. The core of the molecule is a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a fluorine atom (-F), and a nitro group (-NO₂). The substituents are positioned at carbons 1, 2, and 4, respectively, of the phenyl ring.

Below is a diagram illustrating the key structural features and relationships of this compound.

Tabulated Identification Data

For ease of reference, the key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 660432-43-9 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)CO |

| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its functional groups. The presence of the polar nitro and hydroxyl groups suggests that it will have moderate solubility in polar organic solvents.

| Property | Value |

| Appearance | White to yellow solid[1] |

| Melting Point | 103-105 °C[1] |

| Boiling Point | 319.9 °C at 760 mmHg (Predicted)[1] |

| Density | 1.434 g/cm³ (Predicted)[1] |

| pKa | 13.14 ± 0.10 (Predicted)[1] |

Synthesis and Experimental Protocols

This compound can be synthesized from commercially available starting materials. A common synthetic route involves the reduction of 2-fluoro-4-nitrobenzoic acid.

Synthesis of 2-Fluoro-4-nitrobenzoic Acid from 2-Fluoro-4-nitrotoluene

Experimental Protocol:

-

A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[2]

-

Potassium permanganate (KMnO₄, 20.0 g) is added, and the mixture is heated to 95 °C with stirring.[2]

-

Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours.[2]

-

After stirring for an additional 10 hours at 95 °C, the reaction mixture is cooled to room temperature and filtered through Celite to remove manganese dioxide (MnO₂).[2]

-

The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of an off-white solid.[2]

-

The crude solid is collected by vacuum filtration. It can be further purified by dissolving in 1N aqueous NaOH, re-acidifying to pH 2, and extracting with dichloromethane. The combined organic extracts are washed, dried, and concentrated to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[2]

Reduction of 2-Fluoro-4-nitrobenzoic Acid to this compound

Experimental Protocol:

-

2-Fluoro-4-nitrobenzoic acid (50 mmol) is dissolved in tetrahydrofuran (30 mL) and cooled to -15 °C.[3]

-

A solution of borane-tetrahydrofuran complex (BH₃-THF, 1 mol/L, 150 mL, 150 mmol) is added slowly to the cooled solution.[3]

-

The reaction mixture is allowed to react for 2 hours at room temperature.[3]

-

The reaction is then quenched by the addition of methanol.[3]

-

The product, this compound, is isolated with a reported yield of approximately 90%.[3]

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine and nitro groups will influence their chemical shifts and coupling patterns.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| N=O Stretch (nitro) | 1500-1550 (asymmetric), 1335-1385 (symmetric) |

| C-O Stretch (alcohol) | 1000-1260 |

| C-F Stretch | 1000-1400 |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 171. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group (-OH, M-17) and water (-H₂O, M-18). The nitro group can also be lost (-NO₂, M-46).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the presence of multiple functional groups that can be further modified. The fluoro and nitro substituents can modulate the electronic properties and metabolic stability of a target molecule, which are crucial aspects of drug design. It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific examples of its direct use in marketed drugs are not prominent, its structural motif is found in various patented compounds with potential therapeutic applications, including antiviral agents.

References

Technical Guide: (2-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Fluoro-4-nitrophenyl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications.

Chemical Identity and Synonyms

This compound is a substituted benzyl alcohol derivative. Its unique arrangement of a fluoro and a nitro group on the phenyl ring makes it a versatile reagent in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 660432-43-9[1][2] |

| PubChem CID | 17981733[2] |

| Molecular Formula | C₇H₆FNO₃[1][2] |

| Molecular Weight | 171.13 g/mol [2] |

| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N[2] |

| SMILES | OCC1=C(F)C=C(C=C1)--INVALID-LINK--=O[2] |

Table 1: Chemical Identifiers for this compound.

A variety of synonyms are used in literature and commercial listings for this compound.

| Synonym |

| 2-Fluoro-4-nitrobenzyl alcohol[2][3] |

| Benzenemethanol, 2-fluoro-4-nitro-[2] |

| 2-Fluoro-4-nitrobenzylalcohol[2] |

| 2-Fluoro-4-nitro-phenyl-methanol[2] |

| 3-Fluoro-4-hydroxymethyl nitrobenzene[2] |

Table 2: Synonyms for this compound.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted, as indicated.

| Property | Value | Source |

| Appearance | White to yellow solid | [3] |

| Melting Point | 103-105 °C | [3] |

| Boiling Point | 319.9 °C at 760 mmHg | [3] |

| Density | 1.434 g/cm³ | [3] |

| Flash Point | 147.3 °C | [3] |

| pKa | 13.14 ± 0.10 (Predicted) | [3] |

Table 3: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from 2-Fluoro-4-nitrobenzoic acid, or a one-step reduction from 2-Fluoro-4-nitrobenzaldehyde. The reduction of the aldehyde is generally a high-yielding and clean reaction.

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes the reduction of 2-Fluoro-4-nitrobenzaldehyde to this compound.

Materials:

-

2-Fluoro-4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Methylene chloride (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Heptane

Procedure:

-

In a round-bottom flask, dissolve 2-Fluoro-4-nitrobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (0.25-0.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize any unreacted sodium borohydride.

-

Extract the aqueous mixture with methylene chloride (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford pure this compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. Its downstream products include 2-Fluoro-4-nitrobenzaldehyde and 1-(Bromomethyl)-2-fluoro-4-nitrobenzene, which are precursors for more complex molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which is a common step in the synthesis of bioactive molecules.

Caption: Key synthetic transformations of this compound.

Biological Signaling Pathways

Currently, there is no specific information available in the public domain linking this compound to any particular biological signaling pathway. Its utility is primarily as a synthetic intermediate in the development of new chemical entities, which may in turn be designed to target specific biological pathways. Further research is required to elucidate any direct biological activity of this compound.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Cas 660432-43-9,this compound | lookchem [lookchem.com]

- 4. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

Spectroscopic Data of (2-Fluoro-4-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound (2-Fluoro-4-nitrophenyl)methanol. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines predicted data and information from structurally analogous compounds to offer a comprehensive analytical overview. The methodologies described herein represent standard protocols for the spectroscopic analysis of aromatic nitro compounds.

Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 172.04045 |

| [M+Na]⁺ | 194.02239 |

| [M-H]⁻ | 170.02589 |

| [M]⁺ | 171.03262 |

| [M]⁻ | 171.03372 |

Table 1: Predicted Mass Spectrometry Data for this compound. [1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of this compound would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio. A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Ar-H | ~8.0 | ddd | J = 9.0, 2.6, 1.0 |

| Ar-H | ~7.9 | dd | J = 13.1, 2.6 |

| Ar-H | ~6.9 | t | J = 8.7 |

| -CH₂- | ~4.8 | s | - |

| -OH | Variable | br s | - |

Table 2: Predicted ¹H NMR Data for this compound based on analogous compounds.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ) ppm | C-F Coupling |

| C-F | ~153 | d, J ≈ 250 Hz |

| C-NO₂ | ~146 | d, J ≈ 8 Hz |

| C-H | ~121 | d, J ≈ 3 Hz |

| C-H | ~117 | d, J ≈ 4 Hz |

| C-H | ~113 | d, J ≈ 6 Hz |

| C-CH₂OH | ~140-145 | d |

| -CH₂OH | ~60-65 | - |

Table 3: Predicted ¹³C NMR Data for this compound based on analogous compounds.

Experimental Protocol: NMR Spectroscopy

A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. For the ¹³C NMR spectrum, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each carbon atom. The data would then be processed, including Fourier transformation, phase correction, and baseline correction, to yield the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3500 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (alkane) | < 3000 |

| C=C Stretch (aromatic) | 1625 - 1450 |

| N-O Stretch (nitro) | 1550 - 1490 (asymmetric) |

| N-O Stretch (nitro) | 1355 - 1315 (symmetric) |

| C-O Stretch (alcohol) | 1260 - 1000 |

| C-F Stretch | 1400 - 1000 |

Table 4: Expected Infrared Absorption Bands for this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the solid this compound sample is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal at an angle that allows for total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and the absorption of energy at specific frequencies is measured. The resulting interferogram is then converted into an infrared spectrum by Fourier transform.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Predicted ¹H NMR Spectrum of (2-Fluoro-4-nitrophenyl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Fluoro-4-nitrophenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require an in-depth understanding of the structural characterization of this compound.

Predicted ¹H NMR Data

Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following data has been predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-3 | ~ 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2.5 Hz, ⁴J(H3-F) ≈ 5-6 Hz | 1H |

| H-5 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 9.0 Hz, ³J(H5-H3) ≈ 2.5 Hz | 1H |

| H-6 | ~ 7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | ³J(H6-H5) ≈ 9.0 Hz, ³J(H6-F) ≈ 9.0 Hz | 1H |

| -CH₂- | ~ 4.8 - 5.0 | Singlet (s) or Doublet (d) | ⁴J(CH₂-F) ≈ 1-2 Hz (if coupling occurs) | 2H |

| -OH | Variable | Broad singlet (br s) | - | 1H |

Disclaimer: The data presented in this table is a prediction and should be confirmed by experimental analysis.

Methodology for Spectral Prediction

The predicted ¹H NMR spectrum was derived by considering the electronic effects of the substituents on the benzene ring and by analyzing the known spectral data of related compounds, including 2-fluoronitrobenzene, 4-nitrophenol, and benzyl alcohol.

-

Aromatic Protons (H-3, H-5, H-6):

-

The strong electron-withdrawing nature of the nitro group (-NO₂) at the C4 position is expected to significantly deshield all aromatic protons, shifting them downfield.

-

The fluorine atom at the C2 position, being highly electronegative, will also contribute to the deshielding of adjacent protons, particularly H-3.

-

H-3: This proton is ortho to the fluorine and meta to the nitro group. The combined deshielding effects are predicted to place its signal at the lowest field. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta coupling, small J value) and the fluorine atom (⁴J H-F coupling).

-

H-5: Positioned ortho to the nitro group and meta to the fluorine, this proton will also be strongly deshielded. It is predicted to be a doublet of doublets, coupling with H-6 (ortho coupling, large J value) and H-3 (meta coupling, small J value).

-

H-6: This proton is meta to the nitro group and ortho to the hydroxymethyl group. It is expected to be the most shielded of the aromatic protons. Its multiplicity is predicted to be a triplet or a doublet of doublets due to coupling with H-5 (ortho coupling) and the fluorine atom (³J H-F coupling), which are expected to have similar coupling constants.

-

-

Benzylic Protons (-CH₂-):

-

The protons of the hydroxymethyl group are attached to a carbon adjacent to the aromatic ring. Their chemical shift is influenced by the ring current and the electron-withdrawing nature of the substituents. A chemical shift in the range of 4.8-5.0 ppm is anticipated.

-

These protons may appear as a singlet, but a small coupling to the fluorine atom (⁴J H-F) could result in a doublet.

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters, including:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Acquire the Free Induction Decay (FID).

3.3. Data Processing

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Structural Representation and Proton Assignment

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.

Figure 1. Chemical structure of this compound with proton assignments.

An In-depth Technical Guide to the 13C NMR of (2-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (2-Fluoro-4-nitrophenyl)methanol. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and existing data for structurally analogous compounds to offer a robust prediction of the 13C chemical shifts. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of benzyl alcohol and the incremental substituent effects of a fluorine atom at the ortho position and a nitro group at the para position on the benzene ring. The assignments are supported by data from related compounds such as 2-fluorobenzyl alcohol and various nitro-substituted aromatics.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 | ~138-142 | Doublet |

| C2 | ~158-162 (ipso to F) | Doublet (large J-coupling) |

| C3 | ~115-119 | Doublet |

| C4 | ~147-151 (ipso to NO2) | Singlet |

| C5 | ~124-128 | Doublet |

| C6 | ~129-133 | Doublet |

| CH2OH | ~60-65 | Doublet |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or DMSO-d6 can also be used depending on the sample's solubility and the desired chemical shift referencing.

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion.

-

Nucleus: Observe the 13C nucleus.

-

Technique: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg' on Bruker instruments) should be performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom (unless coupled to other nuclei like fluorine).

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., 77.16 ppm for CDCl3).

Visualizations

Chemical Structure and Numbering Scheme

Caption: Molecular structure of this compound with carbon numbering.

Predicted 13C NMR Signal Assignment Workflow

Caption: Logical workflow for the prediction of 13C NMR chemical shifts.

An In-depth Technical Guide to the Infrared Spectrum of (2-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2-Fluoro-4-nitrophenyl)methanol, a key intermediate in various synthetic applications. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a representative synthetic pathway.

Predicted Infrared Spectrum Analysis

The following table summarizes the expected prominent peaks and their assignments in the mid-infrared region.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500–3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100–3000 | Medium | Aromatic C-H stretch |

| 2950–2850 | Medium | CH₂ stretch (from CH₂OH) |

| 1600–1585 | Medium-Weak | C=C stretch (in-ring) |

| 1530–1500 | Strong | Asymmetric NO₂ stretch |

| 1475–1450 | Medium | C=C stretch (in-ring) |

| 1360–1345 | Strong | Symmetric NO₂ stretch |

| 1260–1000 | Strong | C-O stretch |

| 1250–1100 | Strong | C-F stretch |

| 900–675 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for FTIR Spectroscopy

The following protocol details the procedure for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a solid sample such as this compound using the thin solid film method.[1]

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with a detector for the mid-IR range (e.g., DTGS)

-

Salt plates (e.g., NaCl or KBr), polished and stored in a desiccator

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Beaker or vial

-

Pipette

-

Fume hood

Procedure:

-

Sample Preparation:

-

In a fume hood, dissolve a small amount (approx. 10-20 mg) of this compound in a minimal volume (a few drops) of a volatile solvent in a clean, dry beaker.

-

Using a pipette, apply a small drop of the resulting solution to the center of a clean, dry salt plate.[1]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin (leading to weak absorption), another drop of the solution can be added and evaporated.[1]

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate with the sample film into the sample holder of the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically process the interferogram via a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Label the significant peaks and compare their positions and relative intensities with the expected values in the data table above.

-

-

Cleaning:

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to the desiccator to prevent fogging from atmospheric moisture.[1]

-

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-fluoro-4-nitrobenzaldehyde. A similar synthetic approach has been documented for related compounds.

The logical workflow for this synthesis is depicted in the following diagram:

References

Mass Spectrometry of (2-Fluoro-4-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry of (2-Fluoro-4-nitrophenyl)methanol. The document details the expected fragmentation patterns based on the analysis of related chemical structures, outlines a general experimental protocol for its analysis, and presents key data in a structured format for clarity and ease of comparison. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.

Predicted Mass Spectrometric Fragmentation

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the nitro group, the fluorine substituent, and the benzylic alcohol functional group. The molecular ion ([M]•+) is expected at a mass-to-charge ratio (m/z) of 171, corresponding to its molecular weight.

Key predicted fragmentation pathways include:

-

Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO2), which would result in a fragment ion at m/z 125.[1] Further fragmentation of the nitro group can also lead to the loss of a nitric oxide radical (NO), yielding a fragment at m/z 141.[2]

-

Benzylic Cleavage: The benzylic position is prone to cleavage. The loss of a hydroxyl radical (•OH) would produce a fragment at m/z 154. Alpha-cleavage, a common fragmentation for alcohols, could lead to the loss of the entire CH2OH group, although this is less common for aromatic alcohols where the charge is stabilized by the ring.[3][4]

-

Loss of Water: Dehydration, the elimination of a water molecule (H2O), is another characteristic fragmentation for alcohols and is expected to produce a fragment ion at m/z 153.[3][4]

-

Fluorine-Related Fragmentation: The presence of a fluorine atom may lead to the loss of HF, resulting in a fragment at m/z 151.

The interplay of these fragmentation pathways will define the characteristic mass spectrum of this compound.

Predicted Fragmentation Data

| Fragment Ion | Predicted m/z | Proposed Neutral Loss | Notes |

| [C7H6FNO3]•+ (Molecular Ion) | 171 | - | The intact molecule with one electron removed. |

| [C7H6FO2]+ | 141 | NO | Loss of a nitric oxide radical. |

| [C7H6FO]+ | 125 | NO2 | Loss of a nitro group, likely a prominent peak.[1] |

| [C7H5FNO2]+ | 154 | •OH | Loss of a hydroxyl radical from the alcohol group. |

| [C7H4FNO2]•+ | 153 | H2O | Loss of a water molecule (dehydration). |

| [C7H5NO3]+ | 151 | HF | Loss of hydrogen fluoride. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound using GC-MS with electron ionization. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

1. Sample Preparation:

- Dissolve a known quantity of this compound in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.

- Perform serial dilutions as necessary to achieve a concentration suitable for the sensitivity of the instrument, typically in the low µg/mL range.

2. Gas Chromatography (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

- Inlet: Split/splitless injector. For trace analysis, a splitless injection is preferred.

- Injector Temperature: 250-280 °C.

- Injection Volume: 1 µL.

- Oven Temperature Program:

- Initial Temperature: 100 °C, hold for 1-2 minutes.

- Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

- Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

- Scan Range: m/z 40-400.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Transfer Line Temperature: 280 °C.

4. Data Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

- Extract the mass spectrum from the chromatographic peak corresponding to this compound.

- Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[5][6][7]

Visualizations

Predicted EI-MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

General GC-MS Experimental Workflow

Caption: General workflow for GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 6. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 7. NIST / EPA / NIH Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

Foreword: Navigating the Critical Parameter of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of (2-Fluoro-4-nitrophenyl)methanol in Organic Solvents

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of process chemistry, formulation science, and ultimately, therapeutic efficacy. It governs everything from the feasibility of a synthetic route and the efficiency of purification to the design of drug delivery systems. This guide is dedicated to this compound, a key building block in medicinal chemistry. While this compound's potential is significant, a comprehensive understanding of its solubility profile is paramount for its successful application. This document provides a robust framework for both the theoretical prediction and the experimental determination of the solubility of this compound in a range of organic solvents, empowering researchers and drug development professionals to unlock its full potential.

Understanding the Molecular Profile of this compound

To predict the solubility of this compound, we must first dissect its molecular structure. The molecule is comprised of a benzene ring substituted with three key functional groups: a fluorine atom, a nitro group, and a hydroxymethyl (methanol) group. Each of these moieties imparts distinct physicochemical properties that collectively dictate the compound's interaction with various solvents.

-

The Fluorine Atom: As the most electronegative element, fluorine's presence introduces a significant dipole moment. However, due to its small size and the single bond to the aromatic ring, its influence on intermolecular forces is complex, often enhancing properties like metabolic stability without drastically increasing polarity.[1]

-

The Nitro Group: The nitro group is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient.[2] This group is highly polar and can participate in dipole-dipole interactions, but it is a poor hydrogen bond acceptor.

-

The Hydroxymethyl Group (-CH₂OH): This group is the primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs). This significantly influences solubility in protic solvents.[3][4]

The interplay of these functional groups suggests that this compound is a molecule of moderate to high polarity with both hydrogen bond donating and accepting capabilities.

Theoretical Framework for Predicting Solubility

A qualitative understanding of solubility can be derived from the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[5] We can further refine this prediction using conceptual frameworks like Hansen Solubility Parameters (HSP). HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7] For a solute to dissolve in a solvent, their Hansen parameters should be similar.

Based on the structure of this compound, we can anticipate the following solubility trends:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The polar nitro and hydroxyl groups will have unfavorable interactions with the non-polar solvent molecules. While toluene's aromatic ring may offer some π-π stacking interactions, the overall solubility is likely to be limited.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is predicted. These solvents possess significant dipole moments that can interact favorably with the polar nitro group and the fluoro-substituted ring. They can also act as hydrogen bond acceptors for the hydroxyl group of our target molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can engage in strong hydrogen bonding with the hydroxymethyl group of this compound, in addition to favorable dipole-dipole interactions.

The following diagram illustrates the logical relationship between the molecular structure and the expected solubility profile.

Caption: Predicted solubility based on functional group interactions.

A Validated Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical data is the gold standard. The following section details a robust protocol for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method.[5]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A reversed-phase HPLC method is well-suited for the analysis of aromatic alcohols like this compound.[8][9]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (this should be determined by running a UV scan).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent and generate a calibration curve of peak area versus concentration.

Data Analysis and Presentation

The solubility is calculated from the concentration of the diluted sample, determined from the HPLC calibration curve, and the dilution factor. The results should be expressed in appropriate units, such as mg/mL or mol/L.

Calculation:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The determined solubility data should be presented in a clear and concise tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | Experimental Value | Calculated Value |

| Toluene | Non-Polar (Aromatic) | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed to advance their work in drug discovery and development. Future studies could expand upon this work by investigating the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, such as enthalpy and entropy. Additionally, the development of quantitative structure-property relationship (QSPR) models could further enhance our predictive capabilities for this and related compounds.[10][11]

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]

-

Semantic Scholar. (n.d.). QSPR Modeling for Solubility of Fullerene (C60) in Organic Solvents. [Link]

-

ResearchGate. (2021). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

-

ResearchGate. (2018). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

Quora. (2017). How to determine the solubility of organic compounds. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

EduBirdie. (n.d.). A Computational Route to Hansen Solubility Parameters of Nitrated. [Link]

-

ChemRxiv. (2025). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

ResearchGate. (n.d.). Some software programs for aqueous solubility prediction of organic chemicals. [Link]

-

Journal of the Chilean Chemical Society. (n.d.). View of A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

CrystEngComm. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?[Link]

-

Wikipedia. (n.d.). Benzyl alcohol. [Link]

-

University of California. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. [Link]

-

Shodex. (n.d.). Aliphatic Alcohols (2) (DE-613). [Link]

-

ResearchGate. (2019). Fluorinated Aromatic Compounds. [Link]

-

ResearchGate. (2017). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K. [Link]

-

ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]

-

Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Toluene and Water - IUPAC-NIST Solubilities Database. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. [Link]

-

ResearchGate. (2000). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

-

National Institutes of Health. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. helixchrom.com [helixchrom.com]

- 9. helixchrom.com [helixchrom.com]

- 10. QSPR Modeling for Solubility of Fullerene (C60) in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety of (2-Fluoro-4-nitrophenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) and should not be used for diagnostic or therapeutic purposes.

Core Safety Information

(2-Fluoro-4-nitrophenyl)methanol is a chemical intermediate that requires careful handling due to its potential health hazards. The primary safety concerns identified from available data are skin, eye, and respiratory irritation.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are reported:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Data compiled from available Safety Data Sheets.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | PubChem |

| Molecular Weight | 171.13 g/mol | PubChem |

| Appearance | White to Yellow Solid | Thermo Fisher Scientific[1] |

| CAS Number | 660432-43-9 | Thermo Fisher Scientific[1] |

Toxicological Data

General Toxicology of Nitroaromatic Compounds

Nitroaromatic compounds are a class of chemicals known for a range of toxic effects. A primary mechanism of toxicity involves the metabolic reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamine derivatives. These reactive species can lead to:

-

Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA.

-

Covalent Binding: Reactive metabolites can bind to cellular macromolecules, disrupting their function.

-

Methemoglobinemia: Some nitroaromatic compounds can oxidize the iron in hemoglobin, rendering it unable to transport oxygen effectively.

General Toxicology of Fluorinated Aromatic Compounds

The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's metabolic fate and toxicological profile. While often increasing metabolic stability, the C-F bond can be cleaved under certain biological conditions, potentially releasing fluoride ions or forming other toxic metabolites.

Experimental Protocols for Safety Assessment